Ethyl 2-ethoxy-4-methylbenzoate
Overview
Description
Ethyl 2-ethoxy-4-methylbenzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the second position and a methyl group at the fourth position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethoxy-4-methylbenzoate typically involves the esterification of 4-methylsalicylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:
Esterification: 4-methylsalicylic acid reacts with ethanol under acidic conditions to form this compound.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 60-80°C) and requires continuous stirring to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors with precise temperature and pressure control. The process involves:
Raw Material Preparation: Ethanol and 4-methylsalicylic acid are purified and measured accurately.
Reaction: The esterification reaction is conducted in a batch or continuous reactor with efficient mixing and temperature control.
Purification: The product is purified using distillation or recrystallization to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethoxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-ethoxy-4-methylbenzoic acid.
Reduction: Formation of 2-ethoxy-4-methylbenzyl alcohol.
Substitution: Formation of halogenated derivatives such as 2-ethoxy-4-methylbromobenzene.
Scientific Research Applications
Ethyl 2-ethoxy-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-ethoxy-4-methylbenzoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of corresponding acids and alcohols. Additionally, its aromatic structure allows it to participate in various electrophilic and nucleophilic reactions, influencing biological pathways and chemical processes.
Comparison with Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the ethoxy and methyl substituents.
Methyl 2-ethoxy-4-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-ethoxy-4-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Comparison: this compound is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its reactivity and physical properties. Compared to Ethyl benzoate, it has enhanced steric hindrance and electronic effects due to the additional substituents, making it more versatile in synthetic applications.
Properties
IUPAC Name |
ethyl 2-ethoxy-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-8-9(3)6-7-10(11)12(13)15-5-2/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLJVFJXXWBUPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473514 | |
Record name | ETHYL 2-ETHOXY-4-METHYLBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88709-17-5 | |
Record name | Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88709-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ETHYL 2-ETHOXY-4-METHYLBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-ethoxy-4-methyl-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 2-ethoxy-4-methylbenzoate in the synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid?
A1: this compound serves as a key intermediate in the two-step synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a crucial building block for the antidiabetic drug repaglinide []. This intermediate is formed by alkylating 2-hydroxy-4-methylbenzoic acid with ethyl bromide. The subsequent deprotonation of this compound with lithium diisopropylamide (LDA) and reaction with carbon dioxide yields the desired 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid. This streamlined approach offers a significant improvement over previous synthetic routes in terms of efficiency, cost-effectiveness, and safety [].
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